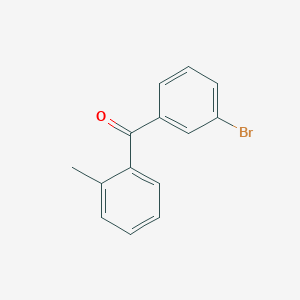

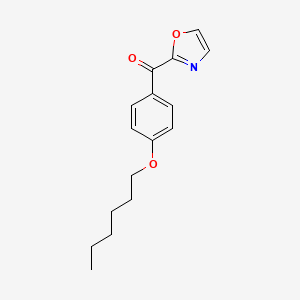

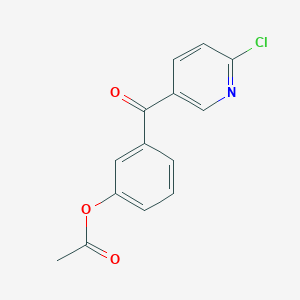

![molecular formula C12H12N2OS B1345515 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one CAS No. 4333-21-5](/img/structure/B1345515.png)

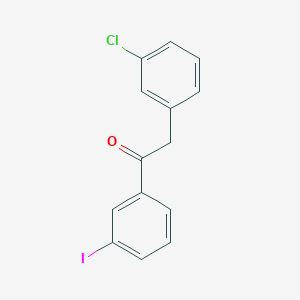

2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

Übersicht

Beschreibung

“2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one” is a chemical compound with the molecular formula C12H12N2OS and a molecular weight of 232.3 g/mol . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound has been analyzed using 1H and 13C NMR spectroscopy, along with 2D COSY, NOESY, HMBC, and HSQC techniques .Physical And Chemical Properties Analysis

This compound has a number of heavy atoms: 16, with 6 being aromatic heavy atoms. It has a molar refractivity of 73.39 and a TPSA of 55.64 Ų . It is soluble, with a solubility of 0.411 mg/ml or 0.00177 mol/l .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Diversity

A novel strategy for constructing pyrrolo-imidazo[1,2-a]pyridine scaffolds demonstrates the versatility of related compounds in generating diverse molecular libraries. This approach facilitates the rapid generation of small molecules with significant structural diversity, which is crucial for drug discovery and material science applications (Zhang et al., 2019).

Antimicrobial Activity

Research on derivatives of pyrrolo[1,2-a]imidazole and imidazo[1,2-a]azepine quaternary salts, closely related to the compound of interest, shows significant antibacterial and antifungal activities. This highlights the potential of such compounds in developing new antimicrobial agents, which is of paramount importance given the rising challenge of antibiotic resistance (Demchenko et al., 2021).

Drug Discovery and Development

The use of hexahydro-1H-pyrrolo[1,2-c]imidazolone backbones in new chiral ligands for palladium-catalyzed asymmetric alkylation underscores the compound's relevance in synthetic chemistry and drug development. This application is crucial for creating enantiomerically pure compounds, a key factor in the pharmaceutical industry (Shibatomi & Uozumi, 2002).

Optoelectronics and Biochemistry

Compounds within the same family have been studied for their photophysical properties, showing potential as Thermally Activated Delayed Fluorescence (TADF) emitters in Organic Light Emitting Diodes (OLEDs). This indicates the broader applicability of such compounds beyond biomedical research, extending into materials science and engineering (Oparina et al., 2023).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Wirkmechanismus

Target of Action

Phenylthiohydantoin-proline, also known as PTH-DL-proline, primarily targets the parathyroid hormone (PTH) receptor . The parathyroid hormone receptor is a key modulator of calcium and phosphate homeostasis . The interaction of Phenylthiohydantoin-proline with this receptor plays a crucial role in maintaining the concentration of these divalent cations within a narrow range .

Mode of Action

Phenylthiohydantoin-proline interacts with its target, the parathyroid hormone receptor, to stimulate renal tubular calcium reabsorption and bone resorption . This interaction results in an increase in serum calcium levels . Furthermore, Phenylthiohydantoin-proline also stimulates the conversion of calcidiol (25-hydroxyvitamin D) to calcitriol in renal tubular cells, thereby stimulating intestinal calcium absorption as well as bone turnover .

Biochemical Pathways

The action of Phenylthiohydantoin-proline affects several biochemical pathways. It plays a significant role in the regulation of calcium and phosphate metabolism . By interacting with the parathyroid hormone receptor, Phenylthiohydantoin-proline influences the minute-to-minute control of serum ionized calcium concentration . It also impacts the conversion of vitamin D to its most active form, calcitriol , which is crucial for stimulating intestinal calcium absorption.

Pharmacokinetics

The pharmacokinetic properties of Phenylthiohydantoin-proline are crucial for understanding its bioavailability. It is known that the compound is a white powder with a pale yellow cast and is soluble in dimethylformamide , which may influence its absorption and distribution.

Result of Action

The molecular and cellular effects of Phenylthiohydantoin-proline’s action are primarily related to calcium homeostasis. By stimulating renal tubular calcium reabsorption and bone resorption, Phenylthiohydantoin-proline increases serum calcium levels . This can have significant effects on various cellular processes that depend on calcium as a signaling molecule.

Action Environment

The action, efficacy, and stability of Phenylthiohydantoin-proline can be influenced by various environmental factors. For instance, the pH of the environment can impact the solubility and therefore the bioavailability of the compound . Additionally, the presence of other molecules, such as other hormones or drugs, can potentially affect the action of Phenylthiohydantoin-proline by interacting with the same targets or pathways .

Eigenschaften

IUPAC Name |

2-phenyl-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c15-11-10-7-4-8-13(10)12(16)14(11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJJBMAKBUZCKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)N(C(=S)N2C1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275953, DTXSID801189605 | |

| Record name | PTH-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo[1,2-c]imidazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801189605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4333-21-5, 31364-82-6 | |

| Record name | Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo[1,2-c]imidazol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4333-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo(1,2-c)imidazol-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004333215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4333-21-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC96411 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PTH-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo[1,2-c]imidazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801189605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo[1,2-c]imidazol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.